N-Methylpiperidin-3-amineacetate
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Overview
Description
N-Methylpiperidin-3-amineacetate is a compound belonging to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. Derivatives of piperidine are known for their significant roles in medicinal chemistry, synthetic chemistry, and bio-organic chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methylpiperidin-3-amineacetate can be achieved through several methods. One common approach involves the hydrogenation of 3-aminopyridine or the cyclization of α-amino acids . Another method includes the use of multi-enzyme cascades, which utilize variants of galactose oxidase and imine reductase to convert N-Cbz-protected L-ornithinol and L-lysinol to L-3-N-Cbz-aminopiperidine . This method is advantageous due to its high enantiopurity and efficiency.
Industrial Production Methods
Industrial production of this compound often involves large-scale hydrogenation processes using palladium and rhodium catalysts . These methods are designed to be cost-effective and scalable, making them suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
N-Methylpiperidin-3-amineacetate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as iodine(III) complexes.
Reduction: Reduction reactions often employ hydrogenation techniques using palladium or rhodium catalysts.
Substitution: Substitution reactions can occur with electrophiles, leading to the formation of various substituted piperidine derivatives.
Common Reagents and Conditions
Oxidizing Agents: Iodine(III) complexes are commonly used for oxidation reactions.
Reducing Agents: Palladium and rhodium catalysts are frequently employed in hydrogenation reactions.
Electrophiles: Various electrophiles can be used in substitution reactions to introduce different functional groups.
Major Products
The major products formed from these reactions include substituted piperidines, spiropiperidines, and condensed piperidines .
Scientific Research Applications
N-Methylpiperidin-3-amineacetate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-Methylpiperidin-3-amineacetate involves its interaction with specific molecular targets and pathways. Piperidine derivatives are known to act on various biological targets, including enzymes and receptors . The exact mechanism may vary depending on the specific application and the structure of the derivative.
Comparison with Similar Compounds
Similar Compounds
Piperidine: A basic six-membered heterocycle with one nitrogen atom.
3-Aminopiperidine: A derivative of piperidine with an amino group at the third position.
N-Methylpiperidine: A methylated derivative of piperidine.
Uniqueness
N-Methylpiperidin-3-amineacetate is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and exhibit diverse biological activities. Its high enantiopurity and efficiency in synthesis make it a valuable compound in both research and industrial applications .
Properties
Molecular Formula |
C8H18N2O2 |
---|---|
Molecular Weight |
174.24 g/mol |
IUPAC Name |
acetic acid;N-methylpiperidin-3-amine |
InChI |
InChI=1S/C6H14N2.C2H4O2/c1-7-6-3-2-4-8-5-6;1-2(3)4/h6-8H,2-5H2,1H3;1H3,(H,3,4) |
InChI Key |
RWSQNKGBXQDFBL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.CNC1CCCNC1 |
Origin of Product |
United States |
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